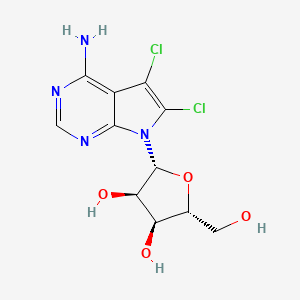

5,6-Dichlorotubercidin

Description

Structure

3D Structure

Propriétés

Numéro CAS |

78000-57-4 |

|---|---|

Formule moléculaire |

C11H12Cl2N4O4 |

Poids moléculaire |

335.14 g/mol |

Nom IUPAC |

(2R,3R,4S,5R)-2-(4-amino-5,6-dichloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H12Cl2N4O4/c12-5-4-9(14)15-2-16-10(4)17(8(5)13)11-7(20)6(19)3(1-18)21-11/h2-3,6-7,11,18-20H,1H2,(H2,14,15,16)/t3-,6-,7-,11-/m1/s1 |

Clé InChI |

AURHPCAMPHQFCR-BBBNYMBOSA-N |

SMILES isomérique |

C1=NC(=C2C(=C(N(C2=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)Cl)N |

SMILES canonique |

C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)Cl)Cl)N |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of 5,6 Dichlorotubercidin

Direct Halogenation Approaches for the Synthesis of Dichlorinated Tubercidin (B1682034) Analogs

The most direct method for the synthesis of 5,6-Dichlorotubercidin involves the electrophilic halogenation of tubercidin itself. Research has demonstrated that tubercidin can be directly chlorinated using N-chlorosuccinimide (NCS) in a suitable solvent such as dimethylformamide (DMF). This reaction can yield a mixture of chlorinated products, including 5-chlorotubercidin (B15481810) and the desired this compound. nih.govnih.gov The reaction conditions can be tuned to favor the formation of the dichlorinated product.

Similarly, direct bromination of tubercidin using N-bromosuccinimide (NBS) in DMF has been shown to produce 5-bromotubercidin (B1266505) as the major product. Under buffered conditions with potassium acetate, the reaction can yield 6-bromotubercidin. In both scenarios, small amounts of the 5,6-dibromotubercidin (B12703888) are also formed. nih.govnih.gov While this highlights the feasibility of direct dihalogenation, controlling the regioselectivity to obtain specifically 5,6-dihalogenated products can be a challenge.

The following table summarizes the outcomes of direct halogenation of tubercidin with N-halosuccinimides:

| Halogenating Agent | Reaction Conditions | Major Product(s) | Minor Product(s) |

| N-Chlorosuccinimide (NCS) | DMF | 5-Chlorotubercidin, this compound | - |

| N-Bromosuccinimide (NBS) | DMF | 5-Bromotubercidin | 5,6-Dibromotubercidin |

| N-Bromosuccinimide (NBS) | DMF, Potassium Acetate | 6-Bromotubercidin | 5,6-Dibromotubercidin |

Precursor Chemistry and Intermediate Compounds in this compound Synthesis

An alternative to direct halogenation of tubercidin is a convergent synthesis strategy that involves the preparation of a dichlorinated pyrrolo[2,3-d]pyrimidine base followed by glycosylation. A key precursor in the synthesis of many tubercidin analogs is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. researchgate.netgoogle.comresearchgate.netchemicalbook.com The synthesis of this intermediate often starts from simpler precursors like diethyl malonate or substituted pyrimidines and involves multiple steps to construct the fused heterocyclic ring system. researchgate.netchemicalbook.com

For the synthesis of this compound, a crucial intermediate would be a 5,6-dichloro-4-halopyrrolo[2,3-d]pyrimidine. This dihalogenated base can then be coupled with a protected ribose derivative, such as 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide, in a glycosylation reaction to form the nucleoside. nih.gov A common method for this coupling is the sodium salt glycosylation procedure, which has been shown to be effective for the synthesis of halogenated 7-deazapurine nucleosides. nih.gov

The general synthetic pathway involving a precursor can be outlined as follows:

Synthesis of the dichlorinated pyrrolo[2,3-d]pyrimidine base: This multi-step process would involve introducing the two chlorine atoms onto the pyrrole (B145914) ring of the heterocyclic system.

Glycosylation: The dichlorinated base is then reacted with a protected sugar donor to form the protected nucleoside.

Deprotection: The protecting groups on the sugar moiety are removed to yield the final product, this compound.

Comparative Synthetic Strategies for Related Halogenated Nucleoside Derivatives

The synthesis of this compound can be compared with other strategies used for the preparation of related halogenated nucleoside derivatives. One common approach is the stereoselective synthesis of 5-halogenated 7-deazapurine nucleosides through nucleobase anion glycosylation. rsc.org This method involves the condensation of a halogenated pyrrolo[2,3-d]pyrimidine with a protected sugar derivative, often yielding the desired β-anomer with high selectivity. rsc.org

Another strategy involves the synthesis of 2,6-disubstituted tubercidin derivatives. For instance, direct glycosylation of the sodium salt of 4,6-dichloro- or 4,6-dibromo-2-methylthiopyrrolo[2,3-d]pyrimidine with a protected ribofuranosyl bromide has been successfully employed. nih.gov The resulting halogenated nucleosides can then be further modified. For example, bromination of a 2-methyltubercidin derivative has been used to produce a 5,6-dihalo-2-methyltubercidin. researchgate.net

The following table provides a comparative overview of different synthetic strategies for halogenated tubercidin analogs:

| Strategy | Key Features | Starting Materials (Example) | Target Compound (Example) |

| Direct Halogenation | Halogenation of the pre-formed nucleoside. | Tubercidin, N-Chlorosuccinimide | This compound |

| Convergent Synthesis via Precursor | Synthesis of a halogenated base followed by glycosylation. | Dichlorinated pyrrolo[2,3-d]pyrimidine, Protected ribose | This compound |

| Nucleobase Anion Glycosylation | Stereoselective glycosylation of a halogenated base anion. | 5-Halogenated 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, Protected sugar | 5-Halogenated tubercidin analogs |

| Sodium Salt Glycosylation | Glycosylation of the sodium salt of a dihalogenated base. | 4,6-Dichloro-2-methylthiopyrrolo[2,3-d]pyrimidine, Protected ribose | 6-Chloro-2-methylthiotubercidin |

These comparative strategies highlight the versatility of synthetic approaches available for accessing a wide range of halogenated tubercidin derivatives, each with its own advantages in terms of efficiency, regioselectivity, and the potential for further diversification.

Molecular Mechanisms of Action: Elucidating Cellular and Biochemical Interventions of 5,6 Dichlorotubercidin

Inhibition of RNA Polymerase II-Specific Transcription by 5,6-Dichlorotubercidin and its Derivatives

This compound, also known as 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), is a nucleoside analog recognized for its role as a potent and selective inhibitor of transcription mediated by RNA polymerase II (RNAPII). researchgate.netnih.gov This inhibitory action is not directed at the initiation of transcription but rather at the elongation phase, leading to the premature termination of elongating polymerase molecules. nih.govscbt.com The extent of this inhibition has been observed to be directly proportional to the length of the RNA transcript being synthesized. researchgate.netnih.gov

Specificity of Transcription Inhibition in Cellular Extracts

In vitro studies using HeLa whole-cell extracts and partially purified transcription systems have demonstrated the specificity of DRB's inhibitory effects. nih.gov The compound preferentially curtails the transcription of promoter-distal regions over promoter-proximal segments of transcription units, such as that of the adenovirus major late transcription unit. researchgate.netnih.gov While DRB is a known inhibitor of RNAPII, its effects can vary in different cellular contexts. For instance, in Friend virus-transformed murine erythroleukemia (MEL) cells, DRB induces differentiation and the transcriptional activation of erythroid genes, a process that differs significantly from the effects of other inducers like dimethyl sulfoxide (B87167) (DMSO). nih.gov This suggests that while the primary mechanism of DRB is the inhibition of transcriptional elongation, the downstream cellular consequences can be diverse and context-dependent.

Kinetic Studies of Enzyme Inhibition with Respect to Substrates

Kinetic analyses have been instrumental in defining the nature of DRB's interaction with the transcriptional machinery. These studies have revealed that the mechanism of inhibition is consistent between in vivo and in vitro environments. researchgate.netnih.gov The inhibitory effect is reversible and its potency can vary between different cellular extracts. researchgate.net

Modulation of Protein Kinase Activity: Focus on Nuclear Casein Kinase II (CK2)

The inhibitory effect of DRB on RNAPII-specific transcription is understood to be mediated through its inhibition of nuclear Casein Kinase II (CK2), a constitutively active serine/threonine protein kinase. nih.govnih.gov CK2 is a ubiquitous enzyme involved in a myriad of cellular processes, and its dysregulation has been implicated in various diseases, including cancer. nih.govnih.gov

Competitive and Mixed-Type Inhibition Kinetics for Nucleotide Phosphate (B84403) Donors and Casein

Kinetic studies have elucidated the specific manner in which DRB inhibits CK2. It acts as a competitive inhibitor with respect to the nucleotide phosphate donors, ATP and GTP. nih.gov This means that DRB directly competes with these substrates for binding to the active site of the enzyme. libretexts.org In contrast, with respect to the protein substrate casein, DRB exhibits mixed-type inhibition. nih.gov Mixed-type inhibition is a form of enzyme inhibition where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's catalytic activity and its affinity for the substrate. nih.gov The inhibition constant (Ki) for DRB in its interaction with calf thymus casein kinase II is 7 µM for both ATP and GTP. nih.gov

Table 1: Kinetic Parameters of this compound (DRB) Inhibition of Casein Kinase II

| Substrate | Inhibition Type | Inhibition Constant (Ki) |

| ATP | Competitive | 7 µM |

| GTP | Competitive | 7 µM |

| Casein | Mixed-Type | Not specified |

Mediated Effects on RNA Polymerase II Transcription via Kinase Inhibition

The inhibition of CK2 by DRB is a key step in its effect on RNAPII transcription. nih.gov By inhibiting CK2, DRB prevents the phosphorylation of components of the transcription machinery that are necessary for efficient elongation. This leads to the observed premature termination of transcription. The sensitivity of transcription to DRB is linked to a factor known as the DRB Sensitivity Inducing Factor (DSIF). nih.gov

Interaction with Other Carboxyl-Terminal Domain Kinases

The primary target of DRB's kinase inhibitory activity is Cyclin-Dependent Kinase 9 (CDK9), which is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb). nih.govnih.gov P-TEFb plays a crucial role in phosphorylating the C-terminal domain (CTD) of the largest subunit of RNAPII, a modification that is essential for the transition from transcription initiation to productive elongation. DRB also demonstrates inhibitory activity against CDK7, the kinase subunit of the general transcription factor TFIIH, albeit with a threefold lower efficiency. nih.gov The compound flavopiridol, another CDK9 inhibitor, has been shown to have similar effects to DRB in in vitro transcription assays, with a Ki of 3 nM for CDK9. nih.govmdpi.com

Cellular Signaling Pathway Disruption through Binding with Biological Molecules

This compound (DRB) exerts its biological effects by intervening in crucial cellular signaling pathways, primarily through its action as a competitive inhibitor of specific protein kinases. This inhibition disrupts the normal phosphorylation cascade, leading to downstream effects on gene transcription and cell cycle regulation.

The primary molecular targets of this compound are members of the protein kinase family, enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates. One of the most significantly affected enzymes is Casein Kinase II (CK2), a ubiquitous and highly conserved serine/threonine kinase involved in a myriad of cellular processes, including cell growth, proliferation, and survival. nih.govmedchemexpress.comselleckchem.com this compound has been shown to inhibit a cyclic AMP-independent protein kinase with biochemical and chromatographic properties characteristic of CK2. nih.gov This kinase utilizes both ATP and GTP as phosphate donors and prefers acidic protein substrates like casein and phosvitin. nih.gov

Furthermore, this compound is a known inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription. medchemexpress.comnih.gov Specifically, it targets the transcriptional CDKs, CDK7 and CDK9, which are components of the general transcription factor TFIIH. Inhibition of these kinases prevents the phosphorylation of the C-terminal domain (CTD) of the large subunit of RNA polymerase II (RNAP II). This phosphorylation event is a critical step for the transition from transcription initiation to elongation. By preventing CTD phosphorylation, this compound effectively stalls RNAP II, leading to a global inhibition of transcription. nih.gov

The disruption of these signaling pathways has profound consequences for cellular function, ultimately leading to the induction of apoptosis, or programmed cell death. medchemexpress.comnih.gov Research indicates that this compound can trigger apoptosis through both p53-dependent and p53-independent mechanisms. nih.gov In cells with functional p53, the compound's activity can lead to the cytosolic accumulation of p53 and subsequent activation of the pro-apoptotic protein Bax. nih.gov In cells lacking functional p53, an alternative pathway involving the p53-related protein p73 may be activated. nih.gov This demonstrates the compound's ability to induce cell death in a variety of cellular contexts, irrespective of their p53 status. nih.gov

The table below summarizes the key biological molecules that bind to this compound and the resulting disruption of cellular signaling pathways.

| Biological Molecule | Pathway Disrupted | Consequence of Binding |

| Casein Kinase II (CK2) | Multiple cellular signaling pathways | Inhibition of phosphorylation of various protein substrates involved in cell growth and proliferation. nih.gov |

| Cyclin-dependent kinase 7 (CDK7) | Cell Cycle Control, Transcription | Inhibition of RNA Polymerase II C-terminal domain (CTD) phosphorylation, leading to transcription inhibition. nih.gov |

| Cyclin-dependent kinase 9 (CDK9) | Transcription Elongation Control | Inhibition of RNA Polymerase II C-terminal domain (CTD) phosphorylation, blocking transcriptional elongation. nih.gov |

| RNA Polymerase II | Gene Transcription | Stalled transcription due to lack of C-terminal domain (CTD) phosphorylation. nih.gov |

Biological Activities and Cellular Effects of 5,6 Dichlorotubercidin in Research Models

Effects on Cell Growth and Proliferation in Experimental Systems

In the landscape of cancer research, the evaluation of novel compounds for their effects on cell growth and proliferation is a cornerstone of drug discovery. 5,6-Dichlorotubercidin, as part of the broader family of tubercidin (B1682034) analogues, has been assessed for its cytostatic properties. One study investigated the inhibitory effects of a range of C-5 substituted tubercidin analogues on the growth of L-1210 murine leukemia cells. While toyocamycin (B1682990) was identified as the most potent compound with an ID50 of 0.006 micrograms/mL, the study highlighted that C-5 substituted derivatives were generally toxic to the host cells. nih.gov

The following table summarizes the inhibitory effects of this compound and related compounds on L1210 cell growth, illustrating the impact of substitutions on the tubercidin scaffold.

Inhibitory Effects of Tubercidin Analogues on L1210 Cell Growth

| Compound | ID50 (µg/mL) |

|---|---|

| Toyocamycin | 0.006 |

Comparative Antiviral Activity Profile within the Tubercidin Analog Series

The structural modifications of the tubercidin molecule have a profound impact on its antiviral activity. Research has sought to delineate these structure-activity relationships to identify compounds with improved therapeutic indices.

Weaker Antiviral Activity Compared to Tubercidin and Mono-Halogenated Derivatives

A comparative study of various tubercidin analogues revealed that this compound exhibits weaker antiviral activity against a panel of RNA viruses when compared to the parent compound, tubercidin, and its mono-halogenated counterparts. nih.gov Specifically, the research indicated that most of the evaluated derivatives demonstrated substantial activity against the tested RNA viruses; however, 6-bromo-, 5,6-dichloro-, and 5,6-dibromotubercidin (B12703888) showed the least activity. nih.gov This suggests that di-halogenation at the 5 and 6 positions of the pyrrolo[2,3-d]pyrimidine ring may be detrimental to its antiviral efficacy. In contrast, tubercidin itself displays a broad spectrum of antiviral activity, encompassing both RNA and DNA viruses, although with little selectivity. nih.gov

Activity Against Specific Human Herpesvirus 6 (HHV-6) in Analogs

While a broad range of antiviral compounds have been tested against human herpesvirus 6 (HHV-6), specific data on the activity of this compound against this particular virus is not extensively detailed in the available research. nih.govnih.govhhv-6foundation.orgnih.govresearchgate.netmedscape.comspringernature.com Studies on HHV-6 have primarily focused on established antiviral agents such as foscarnet, ganciclovir, and cidofovir, which have demonstrated in vitro activity against the virus. medscape.com Research into other analogues, such as certain benzimidazole (B57391) ribonucleosides, has also been conducted, but direct evaluation of this compound in this context is not prominently reported. nih.gov

Disruption of Normal Cellular Processes through Competitive Mechanisms

As a nucleoside analogue, this compound is postulated to exert its biological effects by interfering with the synthesis and function of nucleic acids. The mechanism of action for many 7-deazapurine nucleosides involves their activation within cells to the corresponding nucleotide forms, which can then compete with natural nucleotides for incorporation into DNA and RNA. nih.gov This incorporation can lead to the inhibition of nucleic acid synthesis and subsequent disruption of cellular processes. The structural similarity of these analogues to endogenous nucleosides allows them to act as competitive inhibitors of various enzymes involved in nucleic acid metabolism. nih.gov

Application as a Biochemical Probe in Investigating Enzyme Inhibition and Cellular Signaling Pathways

Halogenated analogues of adenosine (B11128) and related nucleosides have been utilized as biochemical probes to investigate enzyme activity and cellular signaling. For instance, 5'-deoxy-5-iodotubercidin has been identified as a potent inhibitor of adenosine kinase and has been used to study the role of this enzyme in various physiological processes. nih.gov While the specific application of this compound as a biochemical probe is not extensively documented, its structural characteristics as a halogenated nucleoside analogue suggest its potential utility in similar studies to dissect enzymatic pathways and signaling cascades.

Comparative Cytostatic Effects of 7-Deazapurine Nucleosides

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a key feature in a class of nucleosides with significant cytostatic and cytotoxic effects. nih.gov The biological activity of these compounds is highly dependent on the nature and position of substituents on the purine (B94841) ring. Several types of 7-deazapurine nucleosides have been identified as having potent cytostatic effects. nih.gov The mechanism of action for some of these compounds, such as 7-hetaryl-7-deazaadenosines, involves phosphorylation in cancer cells and subsequent incorporation into both RNA and DNA, leading to inhibition of protein synthesis and DNA damage. nih.gov While specific comparative data for this compound is limited, the broader class of 7-deazapurine nucleosides demonstrates a wide range of cytostatic potencies.

The following table provides an overview of various 7-deazapurine nucleosides and their reported biological activities.

Biological Activities of Selected 7-Deazapurine Nucleosides

| Compound | Reported Biological Activity |

|---|---|

| Tubercidin | Broad-spectrum antiviral and cytotoxic activity |

| 7-Iodotubercidin | Potent inhibitor of adenosine kinase, p53 activator |

| 7-Bromotubercidin | Cytotoxic effect via incorporation into cellular RNA |

| 7-Hetaryl-7-deazaadenosines | Potent cytostatic effects |

Perturbations of Endogenous Biochemical Pathways by 5,6 Dichlorotubercidin

Influence on Nucleotide Metabolism and Biosynthesis Pathways

5,6-Dichlorotubercidin, as a purine (B94841) analog, primarily exerts its influence by disrupting the delicate balance of nucleotide pools, which are essential for DNA replication, RNA synthesis, and cellular energy transfer. nih.govnih.gov The synthesis of nucleotides occurs through two main routes: the de novo pathway, which builds nucleotides from simple precursors like amino acids and ribose-5-phosphate, and the salvage pathway, which recycles pre-existing bases and nucleosides. nih.govnih.gov

The de novo purine biosynthesis pathway is a multi-step process that constructs the purine ring on a phosphoribosyl pyrophosphate (PRPP) backbone, ultimately forming inosine (B1671953) monophosphate (IMP). nih.govresearchgate.net IMP serves as a crucial branch point for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.gov Compounds that interfere with this pathway can lead to a depletion of the purine nucleotides necessary for cell proliferation. nih.gov

The impact of such disruptions can be significant. For instance, a decrease in the available pool of intracellular purines can reroute metabolic flux from glycolysis into the de novo serine synthesis pathway, a metabolic shift that has been linked to changes in cellular physiology. nih.gov

Table 1: Effects of Adenosine Kinase Inhibitors on Enzyme Activity

| Compound | Target Enzyme | IC50 Value | Organism |

|---|---|---|---|

| 5-Iodotubercidin | Adenosine Kinase (AK) | 0.026 µM | Human |

| 5'-Amino-5'-deoxyadenosine | Adenosine Kinase (AK) | 0.17 µM | Human |

This table presents data for well-characterized adenosine kinase inhibitors structurally related to this compound to illustrate the mechanism of action within this compound class. nih.gov

Interplay with the Pentose (B10789219) Phosphate (B84403) Pathway

The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis. wikipedia.org Its primary functions are anabolic, generating two key products: NADPH, a crucial reducing agent for biosynthetic reactions and redox homeostasis, and ribose 5-phosphate (R5P), the precursor for nucleotide synthesis. wikipedia.orgnih.gov The PPP is intrinsically linked to nucleotide metabolism, as the synthesis of phosphoribosyl pyrophosphate (PRPP)—the scaffold upon which purine rings are built—is directly dependent on the availability of R5P. nih.govyoutube.com

While direct enzymatic inhibition of PPP enzymes by this compound has not been extensively documented, its perturbation of nucleotide metabolism creates an indirect but significant interplay with this pathway. The demand for de novo nucleotide synthesis is a major driver of flux through the PPP. nih.gov When purine synthesis is inhibited or altered by a compound like this compound, the cellular demand for R5P may change, consequently modulating the activity of the PPP.

The oxidative phase of the PPP is the primary site of NADPH production, catalyzed by the rate-limiting enzyme glucose-6-phosphate dehydrogenase (G6PD). wikipedia.orgjumedicine.com The non-oxidative phase involves a series of reversible reactions that interconvert pentose phosphates with glycolytic intermediates, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. nih.govnih.gov This allows the cell to adapt the output of the PPP based on its metabolic needs—either maximizing NADPH production, R5P production, or balancing both. By disrupting downstream nucleotide synthesis, this compound can alter the metabolic signaling that governs this balance, indirectly affecting the cell's reductive capacity and its ability to manage oxidative stress.

Effects on Adenosine- and Guanosine-Related Metabolic Networks

The metabolic networks for adenosine and guanosine are tightly regulated to maintain appropriate levels of these purines for nucleic acid synthesis, signaling, and bioenergetics. nih.gov this compound, as an adenosine analog, is poised to directly interfere with adenosine-centric pathways. A primary mechanism of action for related tubercidin (B1682034) compounds is the potent inhibition of adenosine kinase (AK). nih.govscbt.com This inhibition blocks the salvage of adenosine into AMP, which can lead to an increase in local adenosine concentrations. researchgate.net

Another critical enzyme in purine metabolism is AMP deaminase (AMPD), which catalyzes the irreversible conversion of AMP to IMP and ammonia. nih.govwikipedia.org This reaction is important for maintaining the cellular energy charge and regulating the size of the adenine (B156593) nucleotide pool. nih.govuniprot.org By altering the levels of AMP, either through effects on its synthesis or by inhibiting enzymes that use it as a substrate, purine analogs can disrupt the purine nucleotide cycle.

The consequences of disrupting these networks are profound. For example, the accumulation of AMP can activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis, while alterations in the AMP/IMP balance can affect the subsequent synthesis of both adenosine and guanosine triphosphate (ATP and GTP). nih.govnih.gov Furthermore, in HeLa cells, the adenosine analog 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) has been shown to reduce uridine (B1682114) uptake and inhibit protein kinases that are involved in transcription, demonstrating how these analogs can have wide-ranging effects beyond direct metabolic competition. nih.govnih.gov

Table 2: Key Enzymes in Adenosine and Guanosine Metabolism

| Enzyme | Function | Role in Pathway |

|---|---|---|

| Adenosine Kinase (AK) | Phosphorylates adenosine to AMP | Purine Salvage |

| AMP Deaminase (AMPD) | Deaminates AMP to IMP | Purine Nucleotide Cycle, Energy Metabolism |

| Adenylosuccinate Synthetase | Converts IMP to S-AMP (adenylosuccinate) | De Novo AMP Synthesis |

| IMP Dehydrogenase | Converts IMP to Xanthosine Monophosphate (XMP) | De Novo GMP Synthesis |

Broader Implications for Cellular Energetics and Homeostasis within Defined Metabolic Routes

By inhibiting key enzymes in purine synthesis and salvage, this compound can lead to a depletion of the necessary precursors for ATP and GTP synthesis. This can result in a diminished cellular energy charge, defined by the ATP:ADP and ATP:AMP ratios. A significant drop in these ratios signals an energy crisis, which can trigger compensatory metabolic responses, but can also lead to cell cycle arrest or apoptosis if the deficit is severe and prolonged. nih.govdoaj.org

Furthermore, the homeostatic balance between various metabolic pathways is perturbed. The intricate links between nucleotide metabolism, the pentose phosphate pathway, glycolysis, and amino acid metabolism mean that a disruption in one area inevitably affects the others. nih.govnih.gov For instance, a block in purine synthesis can increase the demand on amino acid pools (glycine, glutamine, aspartate) that provide the raw materials for the de novo pathway. nih.gov This can lead to a reprogramming of central carbon metabolism to support cell survival under metabolic stress. Ultimately, the interference of this compound with these fundamental pathways compromises the cell's ability to proliferate, maintain its energetic status, and respond effectively to environmental signals.

Q & A

Q. Table 1: Key Analytical Parameters

| Technique | Conditions | Target Data |

|---|---|---|

| HPLC | C18, 70:30 ACN/H₂O, 1 mL/min | Retention time: 4.2 min |

| ¹H NMR | 400 MHz, DMSO-d⁶ | δ 8.1 (s, 1H, indole-H) |

| HRMS | ESI+, m/z | [M+H]⁺ calc. 316.02, found 316.03 |

Basic: What analytical techniques are critical for verifying this compound’s structural integrity?

Methodological Answer:

Beyond NMR and MS, advanced spectroscopic methods are essential:

- 2D NMR (COSY, HSQC): Resolves overlapping signals in aromatic regions, confirming substitution patterns .

- Elemental Analysis: Validates stoichiometry (e.g., C: 42.5%, H: 2.8%, Cl: 22.4%).

- X-ray Crystallography: Resolves ambiguities in regiochemistry for crystalline derivatives .

Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:

- Assay Standardization:

- Use consistent cell lines (e.g., HeLa vs. HEK293) and control for ATP levels (critical for kinase inhibition studies).

- Pre-treat compounds with antioxidants (e.g., DTT) to assess oxidative degradation .

- Meta-Analysis: Apply PRISMA guidelines to systematically evaluate literature, identifying variables like solvent (DMSO vs. saline) or incubation time .

Q. Table 2: Common Experimental Variables Affecting IC₅₀

| Variable | Impact | Solution |

|---|---|---|

| DMSO concentration | >1% alters membrane permeability | Use ≤0.1% v/v |

| Temperature | Hydrolysis at 37°C | Pre-cool assays to 4°C |

| Light exposure | Photodegradation | Use amber vials |

Advanced: How to design a mechanistic study for this compound’s kinase inhibition?

Methodological Answer:

A robust design integrates biochemical and cellular approaches:

In Vitro Kinase Assays:

- Use recombinant kinases (e.g., PKA, PKC) with [γ-³²P]ATP to quantify inhibition.

- Include staurosporine as a positive control .

Cellular Target Engagement:

- Apply CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

Computational Modeling:

- Perform molecular docking (AutoDock Vina) using crystal structures from the PDB to predict binding modes .

Advanced: What strategies address regioselectivity challenges in derivatives synthesis?

Methodological Answer:

Regioselectivity in halogenation can be controlled via:

- Directing Groups: Introduce electron-withdrawing groups (e.g., nitro) at position 7 to favor 5,6-dichlorination .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-rich positions.

- Kinetic vs. Thermodynamic Control: Lower temperatures (0°C) favor kinetic products, while higher temperatures (25°C) promote thermodynamic stability .

Basic: How to validate this compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .

- Serum Stability: Add to fetal bovine serum (FBS), quench with acetonitrile at intervals, and analyze remaining compound .

Advanced: How to optimize in vivo pharmacokinetic studies for this compound?

Methodological Answer:

- Dosing Route: Intraperitoneal vs. intravenous administration to compare bioavailability.

- LC-MS/MS Quantification: Use deuterated internal standards (e.g., d₄-5,6-Dichlorotubercidin) for plasma/tissue analysis .

- Metabolite ID: High-resolution mass spectrometry (HRMS) with MSE data-independent acquisition to detect phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.